molecular formula C8H9NO4 B11818673 Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate

Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate

Cat. No.: B11818673
M. Wt: 183.16 g/mol
InChI Key: KBDSPBBDGPFZMC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate typically involves the reaction of methyl 2-methylfuran-3-carboxylate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in a solvent like methanol at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyimino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(hydroxyimino)methyl]-2-methylfuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxyimino-3-furoate: Similar structure but lacks the methyl group at the 2-position.

    Methyl 3-hydroxyimino-2-methylfuran-4-carboxylate: Similar structure but with different substitution patterns.

Uniqueness

The presence of both the hydroxyimino and carboxylate groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry .

Properties

IUPAC Name

methyl 5-(hydroxyiminomethyl)-2-methylfuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-5-7(8(10)12-2)3-6(13-5)4-9-11/h3-4,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDSPBBDGPFZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C=NO)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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